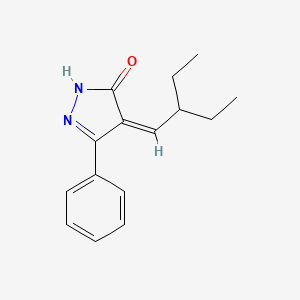

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one

Description

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a central pyrazol-5-one ring substituted at the 3-position with a phenyl group and at the 4-position with a 2-ethylbutylidene moiety. Pyrazolones are heterocyclic compounds with diverse applications in pharmaceuticals, coordination chemistry, and materials science due to their electron-rich structure and ability to form stable complexes . The compound’s synthesis typically involves condensation reactions, as seen in related pyrazolones like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, which is prepared via Jensen’s method with high yield (84.5%) and a melting point of 435–436 K . Structural studies reveal that substituents on the pyrazolone ring influence conjugation and intermolecular interactions, such as weak C–H⋯O and C–H⋯π bonds in the crystal lattice .

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

(4Z)-4-(2-ethylbutylidene)-3-phenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C15H18N2O/c1-3-11(4-2)10-13-14(16-17-15(13)18)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3,(H,17,18)/b13-10- |

InChI Key |

IEQRXTCYXFLHFI-RAXLEYEMSA-N |

Isomeric SMILES |

CCC(CC)/C=C\1/C(=NNC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(CC)C=C1C(=NNC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-phenyl-1H-pyrazol-5(4H)-one with 2-ethylbutanal under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions with various nucleophiles or electrophiles, leading to the formation of substituted pyrazolones. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antioxidant properties.

Medicine: Research has indicated its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Chlorophenyl-substituted derivatives (e.g., ) exhibit higher melting points (>160°C) compared to alkylidene variants, likely due to enhanced intermolecular π-π stacking.

- Spectroscopic Trends: The carbonyl (C=O) resonance in 13C NMR appears near 168 ppm for most derivatives, while hydrazono groups (N=NH) show NH proton signals at δ ~10.25 .

- Synthetic Yields : Condensation reactions with aromatic hydrazines typically yield >80% products, whereas bulkier substituents (e.g., diphenylethylidene) may require optimized conditions .

Antagonistic and Enzyme Inhibitory Effects

- FXR Antagonism : Compound 12u [(Z)-4-(4-Hydroxy-3-methoxybenzylidene)-1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5(4H)-one] demonstrates potent FXR antagonism, suppressing triglyceride and cholesterol levels in HepG2 cells and mice. This activity is attributed to the electron-withdrawing nitro group and hydroxyl-methoxybenzylidene moiety .

- Kinase Inhibition : Derivatives like 3-methyl-1-(4-phenylthiazol-2-yl) variants exhibit anti-proliferative effects via tyrosine kinase inhibition, highlighting the role of thiazole rings in enhancing bioactivity .

Antimicrobial and Antioxidant Activities

- Fungicidal Activity : 3-Phenyl-1H-pyrazol-5(4H)-one derivatives show broad-spectrum fungicidal activity, particularly against Fusarium oxysporum, likely due to the planar aromatic system enabling membrane disruption .

- Antioxidant Capacity: Pyrazolones with electron-donating groups (e.g., –OH, –NH2) exhibit radical scavenging activity, as seen in (E)-3-amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one .

Crystallographic and Conformational Comparisons

- Crystal Packing : The title compound’s analog, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, adopts a nearly planar conformation with dihedral angles of 8.35° (phenyl) and 18.23° (chlorophenyl) relative to the pyrazolone ring. This geometry facilitates weak C–H⋯O interactions (2.57 Å) .

- Impact of Halogenation : Chlorine substituents enhance molecular rigidity and dipole-dipole interactions, as evidenced by shorter C–Cl bond lengths (1.74 Å) and denser crystal packing compared to fluorine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.